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Compound of Interest

Compound Name: 6-Aminoindolin-2-one

Cat. No.: B116108

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminoindolin-2-one, also known as 6-aminooxindole, is a versatile chemical scaffold that
serves as a crucial starting material in the synthesis of a variety of kinase inhibitors. Its
privileged structure, featuring a reactive amino group at the 6-position of the indolin-2-one core,
allows for diverse chemical modifications, leading to the development of potent and selective
inhibitors of key kinases implicated in cancer and other diseases. This document provides
detailed application notes and experimental protocols for the utilization of 6-Aminoindolin-2-
one in the synthesis of kinase inhibitors, with a focus on derivatives targeting Aurora kinases.

The indolin-2-one core is a well-established pharmacophore in kinase inhibitor design, notably
present in the FDA-approved multi-kinase inhibitor Sunitinib. The amino group at the 6-position
provides a convenient handle for introducing various functionalities through reactions such as
urea formation, amide coupling, and Suzuki coupling. These modifications can be tailored to
optimize inhibitor potency, selectivity, and pharmacokinetic properties.

Featured Application: Synthesis of an Aurora B
Kinase Inhibitor
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This section details the synthesis and characterization of a potent Aurora B kinase inhibitor
derived from 6-Aminoindolin-2-one. The synthetic strategy involves a key urea formation step,
a common and effective method for elaborating this scaffold.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a representative 6-
ureidoindolin-2-one derivative against key kinases.

Antiproliferativ

Compound ID Target Kinase IC50 (nM) Cell Line

e IC50 (nM)
8a Aurora B 10.5 MDA-MB-468 29.1+7.3
Aurora A >1000 HCT116 >10,000
VEGFR2 >1000 HT-29 >10,000

Data is compiled from publicly available research and is intended for informational purposes.

Experimental Protocols
Synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(3-
cyclopropylureido)indolin-2-one (Compound 8a)

This protocol describes a two-step synthesis starting from 6-amino-3-((1H-pyrrol-2-
yl)methylene)indolin-2-one.

Step 1: Synthesis of (Z2)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one
e Materials:

6-Aminoindolin-2-one

o

o

1H-Pyrrole-2-carboxaldehyde

Ethanol

[¢]

[¢]

Piperidine
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e Procedure:

o To a solution of 6-Aminoindolin-2-one (1.0 eq) in ethanol, add 1H-pyrrole-2-
carboxaldehyde (1.1 eq).

o Add a catalytic amount of piperidine to the mixture.

o Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.
o The product will precipitate out of the solution. Collect the solid by filtration.

o Wash the solid with cold ethanol and dry under vacuum to yield (Z)-6-amino-3-((1H-pyrrol-
2-yl)methylene)indolin-2-one as a solid.

o The product can be used in the next step without further purification if TLC shows a single
major spot.

Step 2: Synthesis of (Z2)-3-((1H-pyrrol-2-yl)methylene)-6-(3-cyclopropylureido)indolin-2-one
(Compound 8a)

o Materials:

o

(2)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one

[¢]

Cyclopropyl isocyanate

[¢]

Anhydrous Tetrahydrofuran (THF)

[e]

Nitrogen or Argon atmosphere
e Procedure:

o Suspend (Z)-6-amino-3-((1H-pyrrol-2-yl)methylene)indolin-2-one (1.0 eq) in anhydrous
THF under an inert atmosphere.
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[e]

Add cyclopropyl isocyanate (1.2 eq) dropwise to the suspension at room temperature.

o Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by
TLC.

o Upon completion, the product will precipitate. Collect the solid by filtration.
o Wash the collected solid with a small amount of cold THF and then with diethyl ether.

o Dry the product under vacuum to afford (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(3-
cyclopropylureido)indolin-2-one (Compound 8a) as a solid.

o Characterize the final product by *H NMR, 3C NMR, and Mass Spectrometry.

Visualizations
Experimental Workflow
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Step 1: Knoevenagel Condensation

Ethanol, Piperidine (cat.)

-Pyrrole-; el e
6-Aminoindolin-2-one

Step 2: Urea Formation

Cyclopropyl isocyanate

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of an Aurora B kinase inhibitor (Compound 8a)

from 6-Aminoindolin-2-one.

Signaling Pathway

Aurora B kinase is a key regulator of mitosis. Its inhibition by compounds derived from 6-
Aminoindolin-2-one can lead to mitotic arrest and apoptosis in cancer cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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